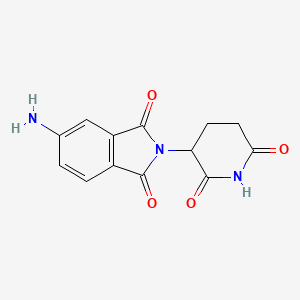

5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Vue d'ensemble

Description

5-Aminothalidomide : est un dérivé du thalidomide, un composé immunomodulateurLa formule moléculaire du composé est C13H11N3O4 et sa masse molaire est de 273,2 g/mol .

Applications De Recherche Scientifique

Chemistry: 5-Aminothalidomide is used as an intermediate in the synthesis of various compounds, including PROTACs (proteolysis-targeting chimeras) that have applications in targeted protein degradation .

Biology: The compound is used in biological studies to investigate its effects on cell proliferation and apoptosis.

Medicine: 5-Aminothalidomide is being explored for its therapeutic potential in treating diseases such as multiple sclerosis and cancer. It is an intermediate in the synthesis of thalidomide derivatives that have shown promising results in preclinical studies .

Industry: The compound is used in the development of new drugs and therapeutic agents. Its unique properties make it a valuable tool in drug discovery and development .

Mécanisme D'action

Le 5-aminothalidomide exerce ses effets en se liant à la céréblon (CRBN), un récepteur de reconnaissance des substrats pour le complexe ligase à ubiquitine E3 à anneau Cullin 4 (CRL4). Cette liaison induit le recrutement de substrats non natifs vers CRL4 CRBN, ce qui entraîne leur ubiquitination et leur dégradation subséquente. Le mécanisme d’action du composé implique la modulation de diverses cibles moléculaires et voies, notamment le facteur de nécrose tumorale (TNF), l’interleukine 6 (IL-6) et le facteur de croissance endothélial vasculaire (VEGF) .

Analyse Biochimique

Biochemical Properties

5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione plays a crucial role in biochemical reactions, particularly in the context of protein degradation and enzyme interactions. It interacts with enzymes such as cereblon, a protein that is part of the E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of target proteins. The compound’s ability to bind to cereblon and modulate its activity is a key aspect of its biochemical properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in cancer cells by disrupting the interactions between tumor cells and their microenvironment. Additionally, it can enhance immune responses, making it a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to cereblon, leading to the recruitment of target proteins for ubiquitination and degradation. This process results in the inhibition of specific signaling pathways and changes in gene expression. The compound’s ability to modulate the activity of cereblon and other proteins is central to its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of target proteins and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate protein degradation and immune responses without significant toxicity. At higher doses, it may cause adverse effects, including toxicity and off-target interactions. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to protein degradation. It interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, leading to the degradation of target proteins. This interaction can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach its target proteins to exert its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can affect its activity and the efficiency of protein degradation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 5-aminothalidomide peut être synthétisé par plusieurs voies de synthèse. Une méthode courante implique la réaction du thalidomide avec de l’ammoniac ou une amine dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que le diméthylsulfoxyde (DMSO) et peut être réalisée à des températures élevées pour faciliter la formation du dérivé aminé .

Méthodes de production industrielle : La production industrielle du 5-aminothalidomide suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l’optimisation des conditions de réaction pour garantir un rendement élevé et une pureté élevée. L’utilisation de techniques de purification avancées telles que la recristallisation et la chromatographie est courante pour obtenir le produit souhaité avec une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions : Le 5-aminothalidomide subit diverses réactions chimiques, notamment :

Oxydation : Le groupe amino peut être oxydé pour former les dérivés nitro ou hydroxylamine correspondants.

Réduction : Le composé peut être réduit pour former différents dérivés réduits.

Substitution : Le groupe amino peut participer à des réactions de substitution avec divers électrophiles.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l’hydrure d’aluminium et de lithium sont couramment utilisés.

Substitution : Les électrophiles tels que les halogénures d’alkyle et les chlorures d’acyle sont utilisés dans les réactions de substitution.

Principaux produits formés :

Oxydation : Dérivés nitro ou hydroxylamine.

Réduction : Dérivés réduits avec différents groupes fonctionnels.

Substitution : Dérivés substitués avec divers groupes fonctionnels.

4. Applications de la recherche scientifique

Chimie : Le 5-aminothalidomide est utilisé comme intermédiaire dans la synthèse de divers composés, notamment les PROTAC (chimères ciblant la protéolyse) qui ont des applications dans la dégradation ciblée des protéines .

Biologie : Le composé est utilisé dans des études biologiques pour étudier ses effets sur la prolifération cellulaire et l’apoptose.

Médecine : Le 5-aminothalidomide est étudié pour son potentiel thérapeutique dans le traitement de maladies telles que la sclérose en plaques et le cancer. Il est un intermédiaire dans la synthèse de dérivés du thalidomide qui ont montré des résultats prometteurs dans des études précliniques .

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques. Ses propriétés uniques en font un outil précieux dans la découverte et le développement de médicaments .

Comparaison Avec Des Composés Similaires

Composés similaires :

Thalidomide : Le composé parent du 5-aminothalidomide, connu pour ses propriétés immunomodulatrices et anti-inflammatoires.

Lénalidomide : Un dérivé du thalidomide avec une puissance accrue et des effets secondaires réduits, utilisé dans le traitement du myélome multiple.

Pomalidomide : Un autre dérivé du thalidomide avec de puissantes propriétés anticancéreuses, utilisé dans le traitement du myélome multiple.

Unicité : Le 5-aminothalidomide est unique en raison de sa liaison spécifique à la céréblon et de son rôle d’intermédiaire dans la synthèse de divers agents thérapeutiques. Sa capacité à moduler plusieurs cibles moléculaires et voies en fait un composé précieux dans la recherche scientifique et le développement de médicaments .

Propriétés

IUPAC Name |

5-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4,14H2,(H,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICWMVJMJVXCLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431253 | |

| Record name | 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-5-aminoisoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191732-76-0 | |

| Record name | 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-5-aminoisoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

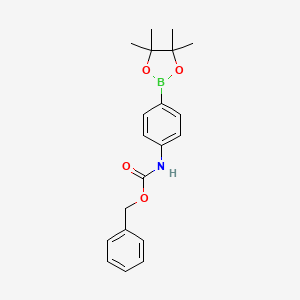

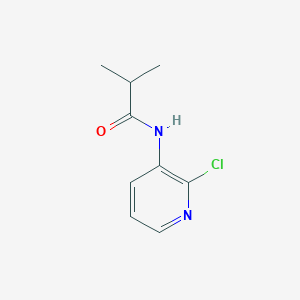

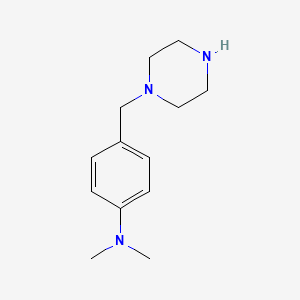

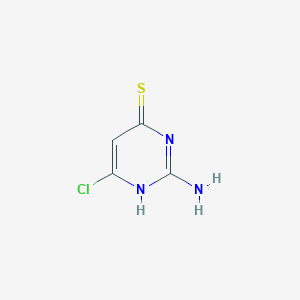

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]sulfanylacetic Acid](/img/structure/B1277317.png)